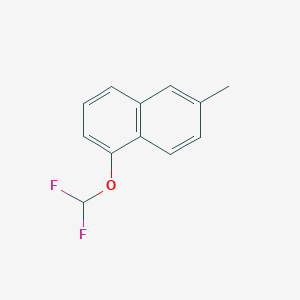![molecular formula C10H6N2OS B11896835 Thiazolo[4,5-h]isoquinolin-2(3H)-one CAS No. 35317-84-1](/img/structure/B11896835.png)
Thiazolo[4,5-h]isoquinolin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[4,5-h]isoquinolin-2(3H)-one is a heterocyclic compound that features a fused thiazole and isoquinoline ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which makes it a valuable scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[4,5-h]isoquinolin-2(3H)-one typically involves the reaction of dithiooxamide with 2-halobenzaldehydes. This reaction can be catalyzed by lanthanum(III) triflate to selectively produce the desired thiazolo[4,5-h]isoquinoline derivatives . The reaction conditions often include the use of aromatic aldehydes, which significantly impact the reaction outcome based on their substituents and positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Thiazolo[4,5-h]isoquinolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Applications De Recherche Scientifique
Thiazolo[4,5-h]isoquinolin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential anticancer, antifungal, and antioxidant activities.
Biological Studies: It is used to study various biological pathways and molecular targets due to its structural complexity and biological activity.
Chemical Synthesis: It is employed in the synthesis of other complex heterocyclic compounds, contributing to the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of Thiazolo[4,5-h]isoquinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thiazolo[4,5-h]isoquinolin-2(3H)-one include:
Thiazolo[2,3-b]quinazoline: Known for its antifungal and antioxidant activities.
Pyrano[2,3-d]thiazole: Exhibits a wide range of medicinal properties, including anticancer and anti-inflammatory activities.
Thiazolo[4,5-b]pyridine: Used in the development of drugs targeting various biological pathways.
Uniqueness
This compound is unique due to its specific ring structure, which provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound in scientific research and drug development.
Propriétés
Numéro CAS |
35317-84-1 |
|---|---|
Formule moléculaire |
C10H6N2OS |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
3H-[1,3]thiazolo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-8-2-1-6-3-4-11-5-7(6)9(8)14-10/h1-5H,(H,12,13) |
Clé InChI |
QCVWNDFOICKOKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C=CN=C3)SC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



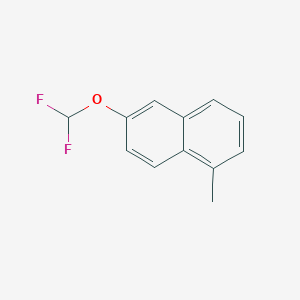
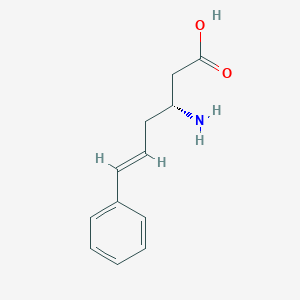
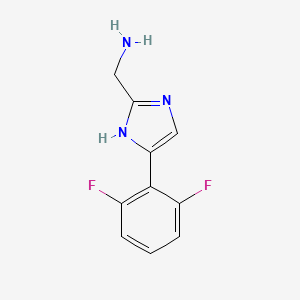
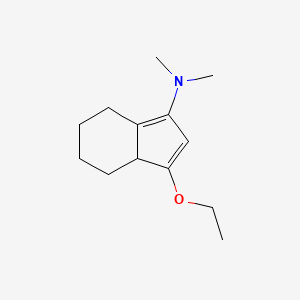
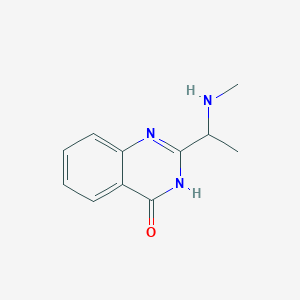
![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B11896784.png)

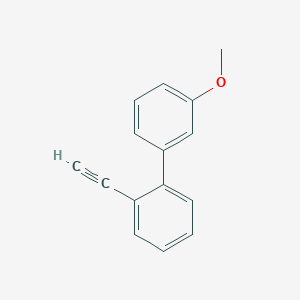
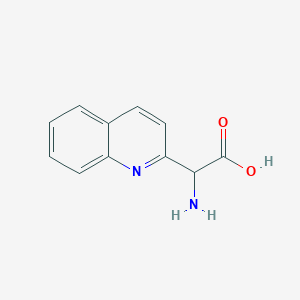
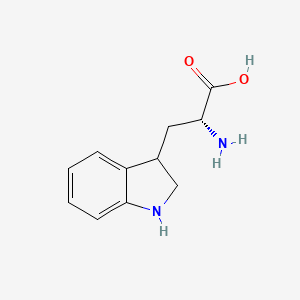
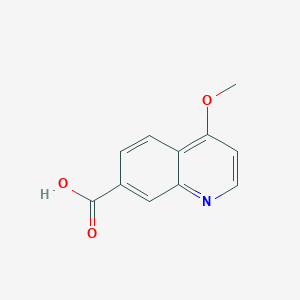
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
